molecular formula C22H19N5O2 B2723847 (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 1903169-87-8

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No.: B2723847
CAS No.: 1903169-87-8
M. Wt: 385.427
InChI Key: WGKQPDUMVSTKAQ-UHFFFAOYSA-N
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Description

The compound "(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(quinoxalin-2-yl)methanone" features a pyrrolidine core substituted at the 3-position with a 3-methyl-1,2,4-oxadiazole ring and at the 4-position with a phenyl group. The methanone group links the pyrrolidine to a quinoxaline moiety, a bicyclic aromatic system with two nitrogen atoms. This structure combines multiple pharmacophoric elements:

  • The quinoxaline scaffold is associated with diverse bioactivities, including kinase inhibition and antimicrobial effects.
  • The pyrrolidine ring provides conformational rigidity, influencing binding interactions.

The compound’s molecular formula is estimated as C₂₃H₂₀N₄O₂ (molecular weight ≈ 400.44 g/mol), though exact experimental data are unavailable in the provided evidence.

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-14-24-21(29-26-14)17-13-27(12-16(17)15-7-3-2-4-8-15)22(28)20-11-23-18-9-5-6-10-19(18)25-20/h2-11,16-17H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKQPDUMVSTKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a member of the oxadiazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound through a detailed examination of its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Structural Overview

The compound features a complex structure incorporating both oxadiazole and quinoxaline moieties, which are known to enhance biological activity through multiple mechanisms.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant anticancer properties. The incorporation of the oxadiazole scaffold into the compound may enhance its interaction with critical biological targets involved in cancer cell proliferation. Notably, studies have shown that 1,3,4-oxadiazoles can inhibit various enzymes and proteins associated with tumor growth:

Biological Target Mechanism of Action
Telomerase enzymeInhibition leads to reduced cellular proliferation
Histone deacetylase (HDAC)Modulates gene expression related to cancer progression
Thymidylate synthaseDisrupts DNA synthesis in cancer cells
Topoisomerase IIInterferes with DNA replication and transcription

Research has demonstrated that compounds with 1,3,4-oxadiazole scaffolds can selectively target these enzymes, resulting in potent antiproliferative effects against various cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, the compound's structural features suggest potential antimicrobial activity. Compounds containing oxadiazole groups have been reported to exhibit efficacy against a range of pathogens. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Antioxidant Properties

The presence of the quinoxaline moiety may also confer antioxidant properties to the compound. Antioxidants play a crucial role in mitigating oxidative stress-related diseases by neutralizing free radicals and reducing cellular damage.

Case Studies and Research Findings

  • Anticancer Efficacy : A study focused on a series of 1,3,4-oxadiazole derivatives highlighted their ability to inhibit tumor growth in vitro and in vivo models. The study reported IC50 values indicating significant cytotoxicity against breast and lung cancer cell lines .
  • Antimicrobial Screening : A recent screening assay evaluated various oxadiazole derivatives against common bacterial strains. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Mechanistic Studies : Molecular docking studies have elucidated the binding affinities of the compound with various biological targets. These studies provide insights into how structural modifications can enhance biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with pyrrolidin-1-yl methanone derivatives reported in recent literature (e.g., ). Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Features
Target Compound C₂₃H₂₀N₄O₂ ~400.44 3-Methyl-1,2,4-oxadiazole, 4-phenyl, quinoxalin-2-yl 1,2,4-Oxadiazole, quinoxaline, pyrrolidine
[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl][2-(5-propyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone C₂₄H₂₃F₂N₅O₂ 451.48 5-Propyl-1,2-oxazole, difluoromethylpyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine, 1,2-oxazole, pyrrolidine
2-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)pyrrolidin-1-ylmethanone C₁₇H₁₈FN₃O₂ 323.35 5-Ethyl-3-methyl-1,2-oxazole, 4-fluorophenyl 1,2-Oxazole, fluorophenyl, pyrrolidine

Key Differences and Implications:

Heterocyclic Substituents: The target compound’s 1,2,4-oxadiazole (vs. 1,2-oxazole in analogs) offers distinct electronic and steric profiles. The quinoxaline moiety (vs. pyrazolopyrimidine or fluorophenyl) introduces a larger aromatic system, likely improving π-π stacking in protein binding pockets.

Bioactivity Potential: Quinoxaline derivatives are linked to kinase inhibition (e.g., VEGF-R2), while pyrazolopyrimidines (as in J004-1448) often target ATP-binding sites . The fluorophenyl group in the second analog may enhance lipophilicity and blood-brain barrier penetration compared to the target compound’s phenyl group.

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (~400 vs. 451 g/mol for J004-1448) suggests better solubility and oral bioavailability.

Synthetic Accessibility :

  • The 1,2,4-oxadiazole in the target compound requires regioselective synthesis, which is more challenging than 1,2-oxazole preparation .

Research Findings and Limitations

While direct bioactivity data for the target compound are absent in the provided evidence, structural analogs from highlight trends:

  • 1,2-Oxazole-containing compounds (e.g., J004-1448) show moderate activity in kinase assays, but their exact targets remain unspecified .
  • Quinoxaline-based molecules are frequently explored as anticancer agents due to DNA intercalation or kinase inhibition.

Gaps in Evidence:

  • No experimental data (e.g., IC₅₀, binding affinities) are available for the target compound.
  • The provided evidence lacks pharmacokinetic or toxicity profiles for direct comparison.

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